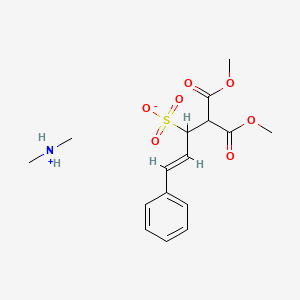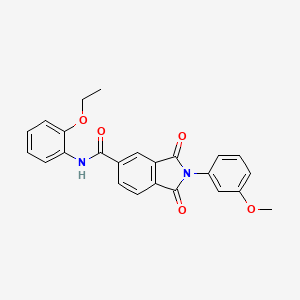![molecular formula C13H11N3OS B6003494 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6003494.png)
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile is a chemical compound with the molecular formula C12H10N2O2S. It is also known as clopidogrel, a commonly used antiplatelet medication. Clopidogrel is used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
作用機序
The mechanism of action of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves the inhibition of the P2Y12 receptor on platelets. This receptor is responsible for activating platelets and initiating the process of blood clotting. By inhibiting this receptor, 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile prevents platelet activation and aggregation, which reduces the risk of blood clots.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile are primarily related to its antiplatelet effects. By inhibiting platelet activation and aggregation, it reduces the risk of blood clots and their associated complications, such as heart attacks and strokes. However, it can also increase the risk of bleeding, particularly in individuals undergoing surgery or other invasive procedures.
実験室実験の利点と制限
The advantages of using 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in lab experiments include its well-established mechanism of action and its effectiveness in preventing platelet activation and aggregation. However, its use is limited by its potential to increase the risk of bleeding, which can complicate experiments involving invasive procedures.
将来の方向性
There are several future directions for research on 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile. One area of interest is the development of new antiplatelet medications that target different receptors or pathways. Another area of interest is the use of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in combination with other medications to improve its effectiveness or reduce its side effects. Finally, there is ongoing research into the genetic factors that influence the response to 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile, which could lead to personalized treatment approaches in the future.
合成法
The synthesis of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves several steps. The first step is the synthesis of 2-chloro-5,6-dimethylpyrimidine by reacting 2,4,5-trichloropyrimidine with 2-methyl-1,3-propanediol. The second step is the reaction of 2-chloro-5,6-dimethylpyrimidine with thiolactic acid to form 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid. The third step is the reaction of 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid with 4-cyanobenzyl bromide to form 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid. The final step is the reaction of 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid with sodium hydroxide to form 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile.
科学的研究の応用
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively researched for its antiplatelet effects. It works by irreversibly inhibiting the P2Y12 receptor on platelets, which prevents platelet activation and aggregation. This makes it an effective medication for preventing blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
特性
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-12(17)16-13(15-9)18-8-11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDLZRSCWZBBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)


![6-methyl-5-{5-[(1-methyl-2-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B6003463.png)
![1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6003476.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003482.png)
![2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6003488.png)
![2-(4-methoxyphenyl)-N-{[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B6003499.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)